molecular formula C20H26N6OS B5558389 2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one

2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5558389
M. Wt: 398.5 g/mol
InChI Key: JNXAJFXHXYOEJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,9-diazaspiro[5.5]undecane derivatives, including compounds with structural similarities to our compound of interest, often involves strategies like divergent synthesis, spirocyclization of pyridine substrates, and Michael addition reactions. Key methodologies include efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors for introducing various substituents and intramolecular spirocyclization for constructing the diazaspiro[5.5]undecane framework (Yang et al., 2008); (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated through techniques like single crystal X-ray diffraction, which helps in understanding the stereochemistry and spatial arrangement of the molecule's atoms. The detailed molecular structure aids in predicting the compound's reactivity and interaction with biological targets (Zhu, 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including facile and practical synthetic routes for related compounds, which underscore their versatility in chemical synthesis and potential applications in medicinal chemistry. The compounds exhibit unique reactivities, such as undergoing specific cyclization reactions or participating in Michael addition, to yield structurally complex and functionally diverse derivatives (Sano et al., 1995).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound is a potential intermediate in the synthesis of various heterocyclic compounds. It has been used in the preparation of novel N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives with notable antimicrobial activities (Riyadh, 2011).

Pyrazolopyrimidine Derivatives and Biological Evaluation

  • Pyrazolo[1,5-a]pyrimidines, derived from similar chemical structures, have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These derivatives show promise in pharmaceutical research due to their biological efficacy (Abdelriheem et al., 2017).

Potential in Cognitive Impairment Treatment

  • Similar compounds have been explored for their potential in treating cognitive deficits associated with neurological disorders. For instance, a set of 3-aminopyrazolo[3,4-d]pyrimidinones showed significant inhibitory potency for phosphodiesterase 1 (PDE1), indicating their potential use in treating cognitive impairments in conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Anti-inflammatory and Analgesic Applications

  • Pyrimidine derivatives, closely related to the queried compound, have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated efficacy comparable to standard drugs, highlighting their potential therapeutic applications (Sondhi et al., 2007).

Synthesis of Diazaspiro[5.5]undecane Derivatives

  • The compound is a potential precursor for the synthesis of various diazaspiro[5.5]undecane derivatives, which are constructed via intramolecular spirocyclization of substituted pyridines. These derivatives are significant in organic synthesis and pharmaceutical applications (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-9-(2-methylsulfanylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-15-11-23-16(12-22-15)13-26-14-20(5-3-18(26)27)6-9-25(10-7-20)17-4-8-21-19(24-17)28-2/h4,8,11-12H,3,5-7,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXAJFXHXYOEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C4=NC(=NC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one

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